molecular formula C12H10ClN5 B2773616 7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 714278-25-8

7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2773616
CAS RN: 714278-25-8
M. Wt: 259.7
InChI Key: ISLNRDBSNQKMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, also known as CPMTA, is a synthetic compound with various applications in scientific research. It is a versatile molecule and has been used in a range of studies, from pharmacology to biochemistry. CPMTA has been used in a variety of experiments to study the effects of certain drugs, as well as to understand the biochemical and physiological functions of certain proteins and enzymes.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been in the development of antimalarial agents. Early research demonstrated the synthesis of these compounds and their potential antimalarial effects against Plasmodium berghei in mice. The compounds were obtained through several synthetic steps, starting from 3,4-dichlorophenylisothiocyanate, highlighting their potential as therapeutic agents in malaria treatment (Werbel, Elslager, & Chu, 1973).

Antimicrobial and Antifungal Activities

[1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been investigated for their antimicrobial and antifungal properties. A study synthesized derivatives through three-component reactions, examining their in vitro activities against various pathogens. This research underscores the potential of these compounds in developing new antimicrobial and antifungal therapies (Komykhov et al., 2017).

Synthesis and Structural Analysis

Research on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrated the chemical's structural features, including inversion dimers and π-stacking interactions. This work contributes to understanding the compound's molecular architecture, which is crucial for its functional applications in pharmaceuticals (Repich et al., 2017).

Herbicidal Activity

Additionally, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promise in agricultural applications, specifically as herbicides. These compounds exhibited significant herbicidal activity across a range of vegetation types at low application rates, showcasing their potential in plant ecosystem management and agricultural productivity enhancement (Moran, 2003).

properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c1-7-6-10(8-2-4-9(13)5-3-8)18-12(15-7)16-11(14)17-18/h2-6H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLNRDBSNQKMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.